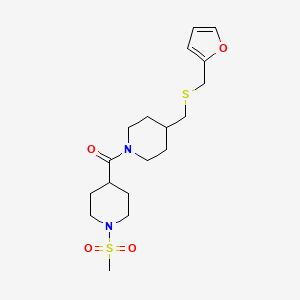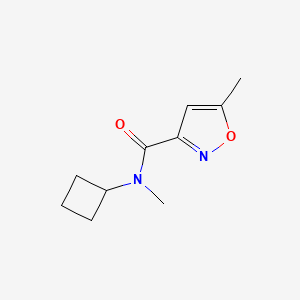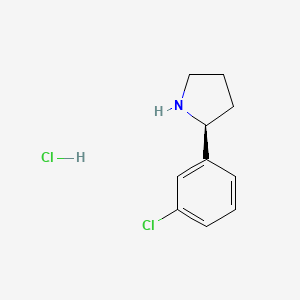![molecular formula C16H15N3O3S B2735785 N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-68-5](/img/structure/B2735785.png)
N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a thiazole ring fused with a pyrimidine ring. The specific compound you mentioned also has a methoxyphenyl group and an ethyl group attached, which could potentially affect its properties and biological activity.
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .
Chemical Reactions Analysis
Thiazolopyrimidines can undergo various chemical reactions depending on the substituents present. For example, they can undergo acylation reactions .
Scientific Research Applications
Anti-Inflammatory Agents
The compound’s structure suggests that it could act as an anti-inflammatory agent. In recent years, selective COX-2 inhibitors have gained prominence in medicinal chemistry. Researchers have designed, synthesized, and evaluated a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as potential COX-2 inhibitors . These inhibitors target cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators. The goal is to reduce inflammation, pain, and fever caused by prostaglandins while minimizing side effects.
COX-2 Inhibition
The compound’s docking studies demonstrated favorable positioning within the COX-2 active site. The SO2Me pharmacophore was inserted into the secondary pocket of COX-2, forming hydrogen bonds with the active site. Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited high potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .
Antinociceptive Activity
Nine derivatives of this compound showed significant antinociceptive activity in the formalin test, suggesting potential pain-relieving properties. These derivatives (e.g., 5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) exhibited activity compared to the control group .
Cascade Reactions for Pyrimidine Synthesis
Research developments have explored cascade reactions for synthesizing pyrimidine derivatives. One method involves oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines. While not directly related to our compound, this broader context highlights the significance of pyrimidine synthesis .
Anti-HIV Activity
Although not specifically for our compound, related benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication in acutely infected cells .
Neuronal Energy Metabolism Modulation
While not directly studied for our compound, O-GlcNAcylation—a post-translational modification—has been investigated as a pro-survival pathway that modulates glucose homeostasis in ischemic stroke. This highlights the broader relevance of similar chemical structures in biological contexts .
Mechanism of Action
The mechanism of action of a compound depends on its biological activity. Thiazolopyrimidines have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The exact mechanism of action would depend on the specific biological activity and the target of the compound.
Future Directions
Thiazolopyrimidines are a promising class of compounds for drug discovery due to their diverse biological activities . Future research could focus on synthesizing new thiazolopyrimidine derivatives and testing their biological activities. Additionally, more studies are needed to understand the mechanisms of action of these compounds.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-22-12-4-2-11(3-5-12)6-7-17-14(20)13-10-18-16-19(15(13)21)8-9-23-16/h2-5,8-10H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLYRDWFOBYRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2735707.png)

![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)
![1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2735716.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735723.png)
![4-[(2,6-Dimethylphenyl)methyl]piperidine hydrochloride](/img/structure/B2735724.png)
